molecular formula C9H10N2O2 B12512934 methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate

methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate

Cat. No.: B12512934
M. Wt: 178.19 g/mol
InChI Key: SIURSMPFFMLOEH-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an amino group at the 6-position and a propenoate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-aminopyridine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 6-aminopyridine is reacted with methyl acrylate in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: It has potential as a pharmacophore in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate: Similar structure but with the amino group at the 4-position.

    Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

Methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate is unique due to the specific positioning of the amino and ester groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(6-aminopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)

InChI Key

SIURSMPFFMLOEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)N

Origin of Product

United States

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